3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The 4-chlorophenyl group is attached to the third position of the chromen-4-one core, and an acetate group is attached to the seventh position. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound may have potential therapeutic applications due to its pharmacological activities. It has been studied for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate can be compared with other similar compounds, such as:
4H-chromen-4-one derivatives: These compounds share the chromen-4-one core structure and may have similar biological activities.
4-chlorophenyl derivatives: Compounds with the 4-chlorophenyl group may exhibit similar chemical reactivity and biological properties.
Acetate derivatives: Compounds with the acetate group may undergo similar chemical reactions, such as hydrolysis and substitution.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and pharmacological activities compared to other similar compounds.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHDRLNMFZQZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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